molecular formula C10H13ClO3 B8641100 3-(4-Chlorophenoxy)-2-methylpropane-1,2-diol CAS No. 63834-70-8

3-(4-Chlorophenoxy)-2-methylpropane-1,2-diol

Cat. No. B8641100
CAS RN: 63834-70-8
M. Wt: 216.66 g/mol
InChI Key: RJMZBTNNGWVNEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chlorophenoxy)-2-methylpropane-1,2-diol is a useful research compound. Its molecular formula is C10H13ClO3 and its molecular weight is 216.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Chlorophenoxy)-2-methylpropane-1,2-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Chlorophenoxy)-2-methylpropane-1,2-diol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

63834-70-8

Molecular Formula

C10H13ClO3

Molecular Weight

216.66 g/mol

IUPAC Name

3-(4-chlorophenoxy)-2-methylpropane-1,2-diol

InChI

InChI=1S/C10H13ClO3/c1-10(13,6-12)7-14-9-4-2-8(11)3-5-9/h2-5,12-13H,6-7H2,1H3

InChI Key

RJMZBTNNGWVNEW-UHFFFAOYSA-N

Canonical SMILES

CC(CO)(COC1=CC=C(C=C1)Cl)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of β-methallyl alcohol (50 g, 693 mmol) and sodium tungstate dihydrate (460 mg, 1.4 mmol) was stirred at room temperature. A 30% hydrogen peroxide solution (86.5 g, 763 mmol) was added thereto dropwise over a period of 5 minutes. The mixture was heated to 40° C. and stirred for 9 hours. Potassium carbonate (79.7 g, 576 mmol) and 4-chlorophenol (52.4 g, 407 mmol) were added to the resulting reaction mixture, followed by stirring at 70° C. for 1 hour. After adding toluene (390 ml), the mixture was heated and then washed with water at a temperature about 60° C. The reaction mixture was cooled with ice, and then the precipitated crystals were collected by filtration. The resulting crystals were dried under reduced pressure, obtaining 60.0 g of 3-(4-chlorophenoxy)-2-methylpropane-1,2-diol (yield: 68% (based on 4-chlorophenol)).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
460 mg
Type
catalyst
Reaction Step One
Quantity
86.5 g
Type
reactant
Reaction Step Two
Quantity
79.7 g
Type
reactant
Reaction Step Three
Quantity
52.4 g
Type
reactant
Reaction Step Three
Quantity
390 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.